![molecular formula C12H10N6O2 B2533140 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide CAS No. 2034596-90-0](/img/structure/B2533140.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C12H10N6O2 and its molecular weight is 270.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis, Reactions, and Antibacterial Activity of Triazoloisoquinoline Derivatives : A study by Hassaneen et al. (2011) utilized chitosan as a catalyst under microwave irradiation to synthesize 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives. These compounds were then used to create a series of enaminones and their reactions with hydrazonoyl halides produced triazoloisoquinolines with carbonylpyrazole side chains. This research not only demonstrates the synthesis of these compounds but also their potential antibacterial applications, showcasing the chemical versatility and potential therapeutic uses of triazoloisoquinoline derivatives H. Hassaneen, H. M. Hassaneen, Y. S. Mohammed, R. Pagni, 2011.
Enaminones as Precursors for Pyrazole Derivatives with Antitumor and Antimicrobial Activities : Riyadh (2011) explored the use of enaminones as key intermediates to synthesize N-arylpyrazole-containing compounds. These were further processed to create substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines, among others. The synthesized compounds displayed significant cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activities, underscoring the potential of enaminones in the development of new therapeutic agents S. Riyadh, 2011.
Antileishmanial and Cytotoxicity Activities
Antileishmanial and Cytotoxic Properties of Tetrahydroquinoline Derivatives : Madkour et al. (2018) synthesized novel triazolo[4,3-a]quinoline, triazino[4,3-a]quinoline, thiadiazepino[5,6-b]quinoline, and pyrazolquinoline derivatives from 2-hydrazinyltetrahydroquinoline-3-carbonitrile. These compounds were tested for their in vitro antileishmanial properties and cytotoxicity, revealing potent activity and opening avenues for new antileishmanial and anticancer drugs H. Madkour, M. El-Hashash, M. Salem, A. Mahmoud, 2018.
作用機序
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide has been found to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In addition, it has also been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
It has been found to exhibit inhibitory activities toward c-met/vegfr-2 kinases . This suggests that it may interact with these targets, leading to changes in their function.
Biochemical Pathways
Given its inhibitory activities toward c-met/vegfr-2 kinases , it is likely that it affects pathways involving these kinases. These could include pathways related to cell growth and proliferation, as these kinases are often involved in these processes.
Result of Action
It has been found to exhibit antibacterial activities and inhibitory activities toward c-Met/VEGFR-2 kinases , suggesting that it may have effects on bacterial cells and cells expressing these kinases.
生化学分析
Biochemical Properties
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels. Additionally, the compound interacts with c-Met and VEGFR-2 kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells .
Cellular Effects
This compound affects various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis . It also affects the expression of genes involved in cell proliferation and survival, such as c-Met and VEGFR-2 . Furthermore, the compound’s interaction with DPP-IV can modulate glucose metabolism in cells, impacting insulin secretion and glucose uptake .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as DPP-IV, c-Met, and VEGFR-2, inhibiting their activity . This inhibition leads to downstream effects on cellular signaling pathways, gene expression, and metabolic processes. For example, the inhibition of DPP-IV results in increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels . Similarly, the inhibition of c-Met and VEGFR-2 disrupts signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects on cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to changes in cellular responses, such as increased apoptosis and altered gene expression . These temporal effects highlight the importance of monitoring the compound’s stability and activity in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced tumor growth . At higher doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . Additionally, the compound’s interaction with DPP-IV influences glucose metabolism by modulating the levels of incretin hormones . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Once inside the cells, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is known to localize in the mitochondria and endoplasmic reticulum, where it interacts with various biomolecules and influences cellular processes . The targeting signals and post-translational modifications of the compound direct it to specific subcellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-11(8-3-1-2-4-13-8)15-7-9-16-17-10-12(20)14-5-6-18(9)10/h1-6H,7H2,(H,14,20)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDZDMTUQUDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
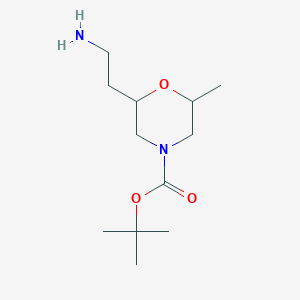
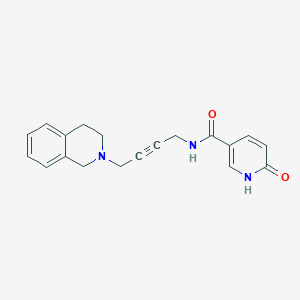
![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)
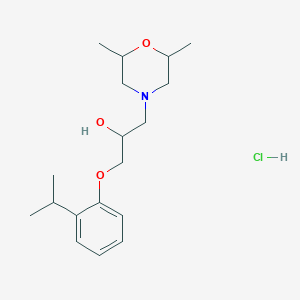
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)
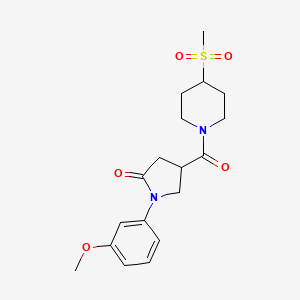
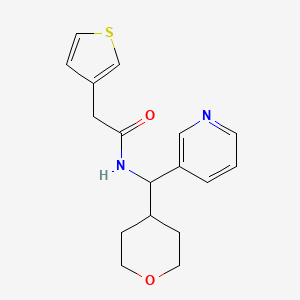


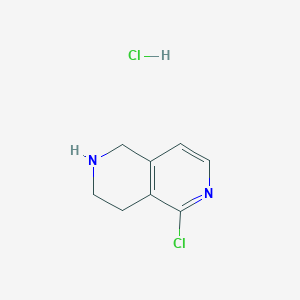

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)
